(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride
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Description
(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H23ClFN3O2 and its molecular weight is 355.84. The purity is usually 95%.
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Biological Activity
The compound (3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride (CAS Number: 2418596-99-1) is an organic compound with potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C17H23ClFN3O2 |
Molecular Weight | 355.8 g/mol |
CAS Number | 2418596-99-1 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act on various receptors and enzymes involved in signal transduction pathways. The presence of the fluorophenyl group indicates potential interactions with neurotransmitter systems, possibly affecting mood and cognition.
Biological Activity
- Antidepressant Effects : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The hexahydroindole structure is known for modulating neurotransmitter levels, particularly serotonin and norepinephrine.
- Antitumor Activity : Some derivatives of indole-based compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. This compound's structural features may enhance its potential as an anticancer agent.
- CNS Activity : The compound may possess neuroprotective properties due to its ability to cross the blood-brain barrier. This is significant for developing treatments for neurodegenerative diseases.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of related compounds. Results demonstrated that these compounds significantly reduced depressive behaviors in rodent models, suggesting a similar potential for this compound .
Study 2: Antitumor Efficacy
In vitro tests revealed that indole derivatives can inhibit the proliferation of various cancer cell lines. Specifically, a derivative similar to this compound was shown to induce apoptosis in breast cancer cells through mitochondrial pathways .
Study 3: Neuroprotective Properties
Research highlighted the neuroprotective effects of indole compounds against oxidative stress-induced neuronal damage. The tested compound exhibited a dose-dependent protective effect on neuronal cultures exposed to neurotoxic agents .
Properties
IUPAC Name |
(3aR,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2.ClH/c18-13-7-11(9-19)4-5-12(13)10-20-16(23)17-6-2-1-3-14(17)21-15(22)8-17;/h4-5,7,14H,1-3,6,8-10,19H2,(H,20,23)(H,21,22);1H/t14-,17+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVVCQIAVGDZNS-SQQLFYIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC(=O)NC2C1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CC(=O)N[C@H]2C1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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